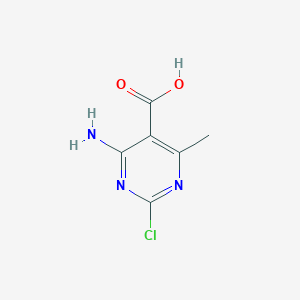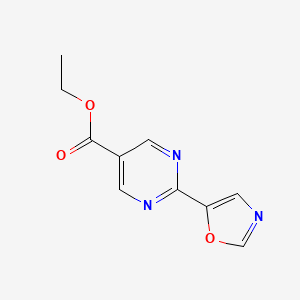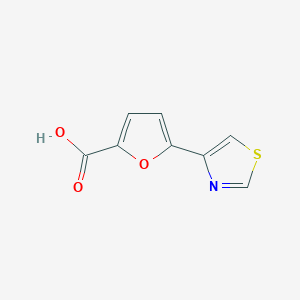
5-(Thiazol-4-yl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Thiazol-4-yl)furan-2-carboxylic acid is a heterocyclic compound that features both a thiazole and a furan ring The thiazole ring contains sulfur and nitrogen atoms, while the furan ring is an oxygen-containing five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiazol-4-yl)furan-2-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the furan ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For example, the reaction of 2-bromoacetophenone with thiourea in the presence of a base can yield a thiazole derivative .
Another method involves the Cook-Heilbron synthesis, where thioamides react with α-haloketones under acidic conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Thiazol-4-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.
Cycloaddition: The compound can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Cycloaddition: Diels-Alder reactions can be performed using dienophiles like maleic anhydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Wissenschaftliche Forschungsanwendungen
5-(Thiazol-4-yl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and receptor binding due to its heterocyclic structure.
Wirkmechanismus
The mechanism of action of 5-(Thiazol-4-yl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity . The furan ring can also contribute to the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to the thiazole ring in 5-(Thiazol-4-yl)furan-2-carboxylic acid.
Furan: A five-membered ring containing oxygen, similar to the furan ring in the compound.
Thiazole derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share structural similarities with this compound.
Uniqueness
What sets this compound apart is the combination of both thiazole and furan rings in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and interactions compared to compounds containing only one of these rings .
Eigenschaften
Molekularformel |
C8H5NO3S |
|---|---|
Molekulargewicht |
195.20 g/mol |
IUPAC-Name |
5-(1,3-thiazol-4-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)7-2-1-6(12-7)5-3-13-4-9-5/h1-4H,(H,10,11) |
InChI-Schlüssel |
RKOYJHXYLNGBAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)C(=O)O)C2=CSC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


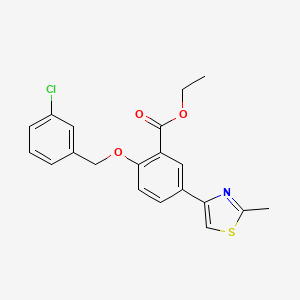
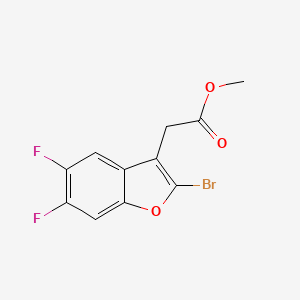
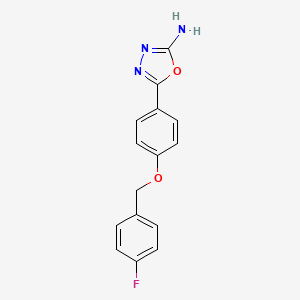
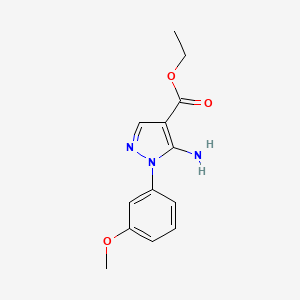
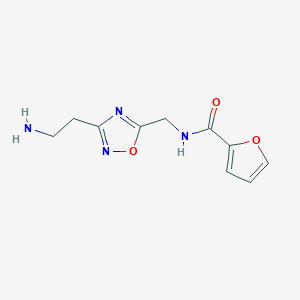
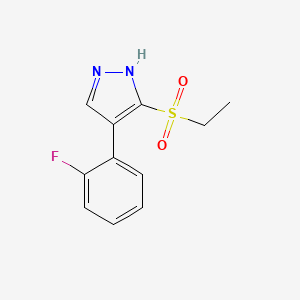
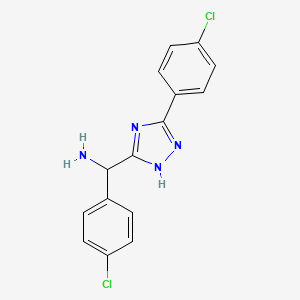
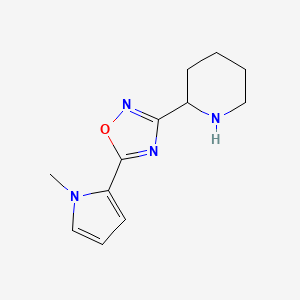
![5'-Methyl-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B15056226.png)
![Ethyl 3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B15056230.png)
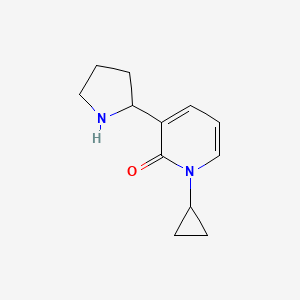
![4-(5-Isopropylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056255.png)
